![molecular formula C16H18N2O3 B14350553 (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate typically involves multi-step organic reactions. One common method starts with the reaction of an indole derivative with an acetylating agent under acidic conditions to introduce the acetyl group. This is followed by a cyclization reaction to form the tetrahydropyrido[3,4-b]indole core. The final step involves esterification with acetic anhydride to yield the desired acetate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to bind to DNA and proteins, disrupting essential cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity, this compound shares a similar core structure but lacks the acetyl and acetate groups.
6-Methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: This derivative has a methoxy group, which alters its chemical properties and biological activity.
Uniqueness
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The acetyl and acetate groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate |
InChI |
InChI=1S/C16H18N2O3/c1-10(19)18-8-7-13-12-5-3-4-6-14(12)17-16(13)15(18)9-21-11(2)20/h3-6,15,17H,7-9H2,1-2H3 |
Clave InChI |
PGFOLAJRWOFLDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C(C1COC(=O)C)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


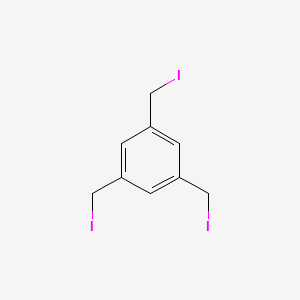
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
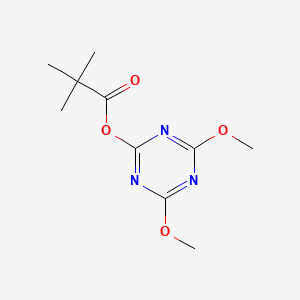

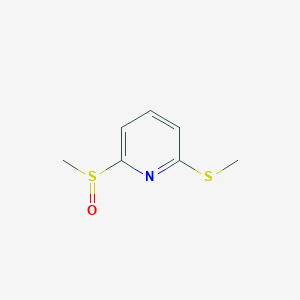
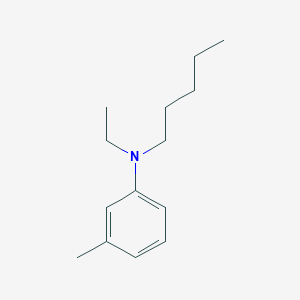
![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
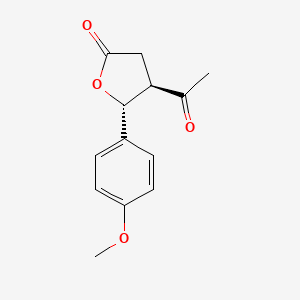
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)


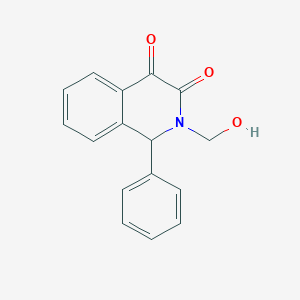

![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
